3-Bromo-1-(2,2,2-trifluoroethyl)-1h-pyrazol-5-amine

Description

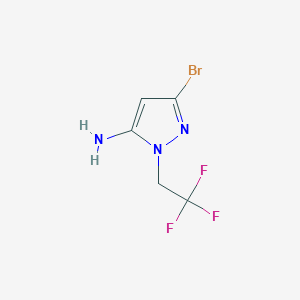

3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a halogenated pyrazole derivative featuring a bromine atom at position 3 of the pyrazole ring and a 2,2,2-trifluoroethyl group at position 1. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the trifluoroethyl group and the reactivity of the bromine substituent. Its molecular formula is C₅H₅BrF₃N₃, with a molecular weight of 260.01 g/mol.

Properties

Molecular Formula |

C5H5BrF3N3 |

|---|---|

Molecular Weight |

244.01 g/mol |

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethyl)pyrazol-3-amine |

InChI |

InChI=1S/C5H5BrF3N3/c6-3-1-4(10)12(11-3)2-5(7,8)9/h1H,2,10H2 |

InChI Key |

AVSAMLWUQYVBIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1Br)CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Condensation with Diethyl Butynedioate

Diethyl butynedioate reacts with trifluoroethylhydrazine under controlled conditions to form 5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (Fig. 1). This step mirrors methodologies described in pyrazole syntheses, where low temperatures (-10°C) and ether solvents minimize side reactions. The trifluoroethyl group directs regioselectivity, positioning the hydroxyl group at C5 and the ester at C3.

Key Conditions :

-

Solvent: Diethyl ether

-

Temperature: -10°C to 0°C

Bromination at C3

Electrophilic bromination replaces the hydroxyl group with bromine. Tribromophosphorus oxide (POBr₃) in acetonitrile under reflux achieves this transformation, yielding 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate . The reaction mechanism involves intermediate phosphoester formation, followed by bromide displacement.

Optimization Insights :

-

Excess POBr₃ (5 equiv) ensures complete conversion.

-

Post-reaction neutralization with saturated Na₂CO₃ prevents acid-mediated decomposition.

-

Yield: ~55–60% (based on patent data for analogous substrates)

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester undergoes alkaline hydrolysis in ethanol with aqueous NaOH (10%) to produce 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid . This step benefits from mild conditions (room temperature, 2 hours) and straightforward workup.

Reaction Profile :

Conversion of Carboxylic Acid to Amine

The carboxylic acid is transformed into the amine via a Curtius-type rearrangement , adapted from methodologies using dimethyl azidophosphate (DPPA) and tert-butyl alcohol. This two-step process involves:

Carbamate Formation

The acid reacts with DPPA and tert-butyl alcohol in N,N-dimethylformamide (DMF) at 100°C to form tert-butyl (3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)carbamate .

Critical Parameters :

Deprotection with Trifluoroacetic Acid (TFA)

The carbamate is treated with 50% TFA in dichloromethane, cleaving the tert-butoxycarbonyl (Boc) group to yield the free amine.

Workup :

Alternative Synthetic Routes

Direct Bromination of Preformed Pyrazole Amines

An alternative strategy involves synthesizing 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine first, followed by electrophilic bromination at C3. Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid achieves regioselective substitution, guided by the electron-donating amine group at C5.

Challenges :

-

Competing bromination at C4 due to resonance effects.

-

Requirement for precise stoichiometry to avoid di-bromination.

Alkylation of 3-Bromo-1H-Pyrazol-5-Amine

Introducing the trifluoroethyl group via alkylation of 3-bromo-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl iodide presents another pathway. However, this method struggles with:

-

Poor N1 vs. N2 regioselectivity.

-

Over-alkylation leading to quaternary ammonium salts.

Comparative Analysis of Methods

Industrial Considerations

Large-scale production favors the cyclocondensation route due to its predictable yields and compatibility with continuous flow systems. Key industrial adaptations include:

-

In situ generation of trifluoroethylhydrazine to reduce costs.

-

Recycling of acetonitrile and POBr₃ to minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives or other reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides or reduced amine derivatives, respectively .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a pharmaceutical agent. The trifluoroethyl group enhances lipophilicity and biological activity. Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory and analgesic properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes, which are pivotal in inflammatory processes .

Agrochemical Applications

3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine has been investigated for its herbicidal properties. Pyrazole derivatives are known to act as herbicides due to their ability to disrupt plant growth mechanisms. The introduction of the trifluoroethyl moiety is believed to enhance the herbicidal activity by improving the compound's stability and efficacy against target weeds .

Research has highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives. These compounds have been documented to possess insecticidal and fungicidal properties as well. The presence of the bromine atom and trifluoroethyl group contributes to the overall biological profile, making it a candidate for further exploration in agricultural chemistry .

Case Study 1: Herbicidal Activity

A study published in Journal of Agricultural and Food Chemistry demonstrated that a related pyrazole derivative exhibited potent herbicidal activity against several weed species. The research indicated that compounds with a trifluoromethyl group showed improved efficacy compared to their non-fluorinated counterparts .

Case Study 2: Anti-inflammatory Properties

In a separate investigation, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. The study found that compounds similar to this compound significantly reduced inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituent type, position, or heterocyclic framework:

4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine ()

- Structure : Bromine at position 4, trifluoromethyl group at position 4.

- Molecular Formula : C₄H₃BrF₃N₃.

- Key Data :

- SMILES:

Nc1n[nH]c(c1Br)C(F)(F)F - Substituent effects: The trifluoromethyl group at position 5 creates steric hindrance and electron-withdrawing effects distinct from the trifluoroethyl group in the target compound.

- SMILES:

5-Bromo-1-methyl-1H-pyrazol-3-amine (CAS 89088-55-1; )

- Structure : Bromine at position 5, methyl group at position 1.

- Molecular Formula : C₄H₆BrN₃.

- Key Data :

- Molecular weight: 176.01 g/mol.

- Comparison: The methyl group is less electron-withdrawing than trifluoroethyl, leading to differences in solubility and reactivity.

3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine (4e; )

- Structure : Bromine and iodine on a phenyl ring attached to position 3 of the pyrazole.

- Key Spectral Data :

- ¹H-NMR (DMSO): δ 4.31 (NH₂), 5.75 (pyrazole CH), 7.05–7.76 (aromatic H).

- ¹³C-NMR: δ 91.00 (C-Br), 150.89 (C-I).

- Comparison : The aryl substitution introduces conjugation effects absent in the target compound.

Functional Group Variations

4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9; )

- Structure : Chlorothiophene moiety at position 1.

- Molecular Formula : C₈H₇BrClN₃S.

- Key Data :

- Heterocyclic thiophene group enhances lipophilicity compared to the trifluoroethyl group.

3-(2-Bromo-5-fluorophenyl)-1H-pyrazol-5-amine ()

- Structure : Bromine and fluorine on a phenyl ring at position 3.

- Molecular Formula : C₉H₇BrFN₃.

Comparative Data Table

Key Research Findings

- Electronic Effects : The trifluoroethyl group in the target compound significantly increases electron-withdrawing character compared to methyl or aryl substituents, influencing reactivity in cross-coupling reactions .

- Solubility : Compounds with trifluoroethyl or trifluoromethyl groups exhibit lower aqueous solubility than methyl-substituted analogs due to increased hydrophobicity .

- Biological Activity: Pyrazoles with halogenated aryl groups (e.g., 3-(2-bromo-5-fluorophenyl)-1H-pyrazol-5-amine) show enhanced binding to kinase targets compared to non-aryl-substituted derivatives .

Biological Activity

3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class. Its structure features a bromine atom at the third position and a trifluoroethyl group at the first position of the pyrazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molar Mass | 244.01 g/mol |

| Density | 1.97 ± 0.1 g/cm³ (predicted) |

| Boiling Point | 273.5 ± 40.0 °C (predicted) |

| pKa | 2.43 ± 0.11 (predicted) |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the trifluoroethyl group enhances lipophilicity, allowing better membrane penetration and access to intracellular targets. The bromine atom can engage in halogen bonding, potentially increasing binding affinity and specificity for biological targets.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic properties. For instance, studies on pyrazole derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of heterocycles has been shown to improve metabolic stability and aqueous solubility, enhancing pharmacokinetic profiles and in vivo efficacy against malaria models .

Case Studies and Research Findings

Case Study 1: Antimalarial Activity

A study focused on optimizing a series of pyrazole derivatives revealed that modifications at the 8-position significantly affected parasite activity and metabolic stability. For example, analogs with N-methyl substitutions demonstrated improved potency against PfATP4-associated Na-ATPase activity, with some achieving an EC as low as 0.025 μM .

Case Study 2: Enzyme Inhibition

Another investigation highlighted the potential of pyrazole compounds as selective inhibitors of CDPK1 from Toxoplasma gondii and Cryptosporidium parvum. The study reported that specific modifications increased selectivity and potency against these parasites .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiparasitic; potential anticancer | Trifluoroethyl group enhances lipophilicity |

| 5-Aminopyrazole derivatives | Antiparasitic; enzyme inhibition | Various substitutions affect potency |

| Trifluoromethyl-containing drugs | Diverse pharmacological activities | Common structural motif in drug design |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For trifluoroethyl group introduction, alkylation of pyrazole precursors with 2,2,2-trifluoroethyl halides under basic conditions (e.g., triethylamine) is effective. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents. Optimization includes controlling temperature (0–25°C) and stoichiometry to minimize side reactions like over-alkylation. Evidence from similar trifluoroethyl-pyrazole syntheses suggests using inert atmospheres (N₂) and anhydrous solvents to enhance yield .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoroethyl group increases lipophilicity and metabolic stability due to fluorine’s electronegativity and C-F bond strength. This substituent also induces conformational rigidity, affecting binding to biological targets. Experimental validation involves comparing logP values and metabolic stability assays (e.g., liver microsome studies) with non-fluorinated analogs. Computational methods (e.g., DFT calculations) can predict dipole moments and electrostatic potential surfaces .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃/CH₂ groups. The trifluoroethyl group’s CF₃ resonates as a quartet (³J coupling ~10 Hz) in ¹⁹F NMR.

- IR Spectroscopy : Identify NH₂ stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or CF₃CH₂ groups). Reference spectral databases for pyrazole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include bond dissociation energies (BDEs) of C-Br and charge distribution on the pyrazole ring. Molecular docking studies with palladium catalysts (e.g., Pd(PPh₃)₄) predict regioselectivity. Validate predictions with kinetic experiments under varying catalyst loads and temperatures .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement.

- Structural Analog Synthesis : Compare activity of analogs lacking Br or CF₃CH₂ groups to isolate substituent effects.

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to harmonize data from disparate studies, accounting for variables like solvent polarity or cell line variability .

Q. How to design analogs to study the trifluoroethyl group’s role in biological activity?

- Methodological Answer :

- Isosteric Replacement : Substitute CF₃CH₂ with CHF₂CH₃ or CH₃CH₂ to assess fluorine’s impact.

- Stereoelectronic Probes : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups on the pyrazole ring to modulate electronic effects.

- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding interactions. Use PDB data for similar pyrazole-protein complexes .

Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH) identify hydrolytic degradation products (e.g., debromination or trifluoroethyl cleavage). LC-MS and ¹⁹F NMR track degradation kinetics. For energetic materials analogs, compare with HANTP derivatives, which decompose via nitro group elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.